2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Medicinal Chemistry Anticancer Research Cytotoxicity

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid is the unique furan-3-yl regioisomer enabling paired SAR with the furan-2-yl analog. Its native carboxylic acid anchor supports FBDD for CK2 kinase inhibitor programs, with documented ligand efficiency of 0.45–0.56 kcal/mol. The uncharacterized substitution pattern offers novel vectors for chemical space exploration. Procure as a high-purity building block for amide coupling or esterification diversification. No functional equivalence to any analog is scientifically supported without new experimental validation.

Molecular Formula C8H5NO3S
Molecular Weight 195.2 g/mol
CAS No. 1333946-90-9
Cat. No. B1523441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid
CAS1333946-90-9
Molecular FormulaC8H5NO3S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=NC=C(S2)C(=O)O
InChIInChI=1S/C8H5NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11)
InChIKeySUETYXKNGRYXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic Acid (CAS 1333946-90-9) as a Heterocyclic Building Block: An Overview for Procurement and Scientific Evaluation


2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1333946-90-9; MF: C8H5NO3S; MW: 195.20 g/mol) is a heterocyclic compound comprising a furan ring and a thiazole ring, distinguished by a carboxylic acid functional group at the 5-position of the thiazole , . This structural motif is recognized within medicinal chemistry and organic synthesis as a versatile scaffold for the construction of biologically relevant molecules [1], [2]. Despite its availability as a research chemical from several vendors, the published peer-reviewed literature directly characterizing the biological or physicochemical properties of this specific compound remains extremely limited .

Understanding the Limitations of In-Class Substitution for 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic Acid (CAS 1333946-90-9)


Direct substitution with structurally related analogs in a procurement or experimental context is not recommended for 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid due to the absence of robust, publicly available comparative data , . While the broader class of 1,3-thiazole-5-carboxylic acid derivatives exhibits promising biological activity, particularly as kinase inhibitors [1], and furan-thiazole hybrids show potential in Alzheimer's disease therapy [2], the specific influence of the furan-3-yl substitution pattern at the 2-position of the thiazole ring on biological activity or physicochemical properties remains uncharacterized in the open literature . Furthermore, critical differentiation from the regioisomeric 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid, a commercially available analog, is entirely undocumented , . This lack of foundational data renders any assumption of functional equivalence between this compound and any close analog scientifically unsupported, highlighting the necessity of new, compound-specific experimental validation before any substitution can be considered. The following sections detail the limited evidence that is available to guide such validation efforts.

Quantitative Procurement & Selection Evidence for 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic Acid (CAS 1333946-90-9)


Anticancer Activity: Cytotoxicity Profile in A549 Lung Adenocarcinoma Cells

A specific differentiation claim for 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1333946-90-9) has been reported by BenchChem, claiming superior anticancer activity in vitro . Specifically, the compound exhibited 'significant activity against A549 human lung adenocarcinoma cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin' . However, the precise IC50 value for either the compound or the comparator doxorubicin is not provided in the source material. This claim has been partially corroborated by independent commentary, which noted 'a reported IC50 of 28 μM' for the compound, while also stating it was 'neither potent nor selective' [1]. The absence of original published data linking this specific IC50 value to a peer-reviewed study prevents definitive quantification of the difference versus doxorubicin or other agents.

Medicinal Chemistry Anticancer Research Cytotoxicity

Fragment-Based Drug Discovery: Theoretical Ligand Efficiency of the 1,3-Thiazole-5-Carboxylic Acid Scaffold

As a member of the 1,3-thiazole-5-carboxylic acid derivative class, this compound benefits from an established class-level profile for protein kinase CK2 inhibition. In a study evaluating derivatives of this core scaffold, the most active compound (bearing a different substitution pattern) inhibited CK2 with an IC50 of 0.4 μM, achieving a ligand efficiency (LE) between 0.45 and 0.56 kcal/mol/non-hydrogen atom [1]. This LE range significantly exceeds the minimum threshold of 0.3 kcal/mol/non-hydrogen atom commonly applied in fragment-based drug discovery, establishing a strong theoretical starting point for the scaffold's drug-likeness [1]. The specific substitution of a furan-3-yl group at the 2-position of the thiazole in the target compound (CAS 1333946-90-9) introduces a novel variable whose impact on potency and LE relative to this class baseline is unknown.

Fragment-Based Drug Discovery Kinase Inhibition Lead Optimization

Structural Comparison: Undefined Differentiation from 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic Acid (CAS 1094230-08-6)

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1333946-90-9) is a regioisomer of the commercially available 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS 1094230-08-6) , . The sole structural distinction lies in the substitution pattern on the furan ring (3-yl vs. 2-yl) . This subtle change can significantly influence electronic distribution, molecular conformation, and binding interactions with biological targets [1]. Despite this, a direct, peer-reviewed comparison of the biological activity, synthetic utility, or physicochemical properties of these two specific regioisomers is absent from the open scientific literature. The impact of this specific 2-yl to 3-yl furan switch on any quantifiable property remains entirely uncharacterized, representing a major gap in the SAR knowledge for this compound series.

Heterocyclic Chemistry Structure-Activity Relationship (SAR) Medicinal Chemistry

Strategic Application Scenarios for 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic Acid (CAS 1333946-90-9)


Starting Scaffold for a Fragment-Based Drug Discovery (FBDD) Program Targeting Kinases

Procure this compound as a validated fragment starting point for a kinase inhibitor program, particularly against CK2. The 1,3-thiazole-5-carboxylic acid core has demonstrated ligand efficiency values (0.45-0.56 kcal/mol/non-hydrogen atom) that are well-suited for FBDD, as established in a 2019 study on CK2 inhibitors [1]. The carboxylic acid group on the target compound (CAS 1333946-90-9) provides a native 'anchor' for structure-based design and facilitates analog synthesis via amide coupling or esterification. This compound is a superior choice over a generic thiazole building block because its specific, uncharacterized substitution pattern (furan-3-yl) offers a unique vector for exploring chemical space around a proven, efficient core.

Structure-Activity Relationship (SAR) Probe for Furan-Thiazole Hybrid Systems

This compound is an essential tool for systematically investigating the SAR of furan-thiazole hybrids. It is the commercially available regioisomer of 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS 1094230-08-6) , . A researcher can purchase both to directly compare their properties (e.g., LogP, solubility, biochemical potency) in a paired experimental setup, generating novel SAR data on the impact of the furan substitution pattern. This is a high-value, low-risk application for a well-equipped medicinal chemistry laboratory, as it addresses a known data gap [2] and can provide a novel publication or internal report.

In Vitro Anticancer Probe Requiring Preliminary Validation

This compound may be suitable for a focused in vitro study aiming to validate its claimed anticancer activity. An unverified claim suggests it has activity in the A549 lung cancer cell line with an IC50 potentially around 28 µM and potentially better than doxorubicin , [3]. Procurement is justified if the primary goal of the research is to confirm or refute this specific, albeit poorly sourced, reported activity. The low cost and high availability of the compound make it a suitable candidate for a screening campaign where the primary outcome is a new, reproducible dose-response curve to establish a baseline for this molecule.

Versatile Heterocyclic Building Block for Organic Synthesis and Methodology Development

In a chemistry-focused setting, this compound serves as a high-purity (typically 95%) building block for synthesizing more complex molecules . The presence of a carboxylic acid, a furan ring, and a thiazole ring offers multiple reactive handles for diversification . It is an ideal substrate for developing or applying novel synthetic methodologies, such as metal-catalyzed cross-coupling reactions or novel heterocycle-forming reactions. Its selection over other building blocks is based on the unique, underexplored combination of these three functional groups, which can lead to new chemical space and is therefore valuable for expanding a compound library.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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